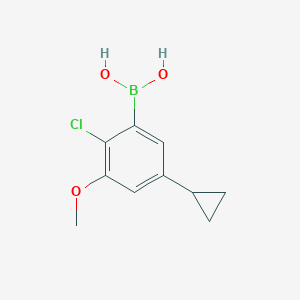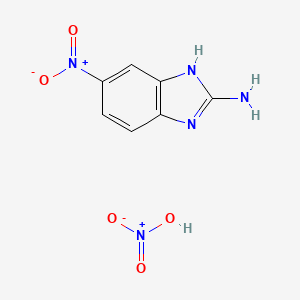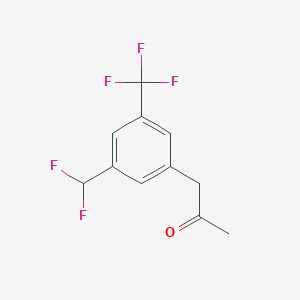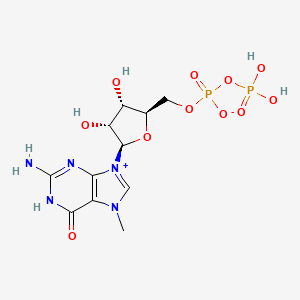
Guanosine 5'-(trihydrogen diphosphate), 7-methyl-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 5’-(trihydrogen diphosphate), 7-methyl-, inner salt is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. This compound is particularly notable for its involvement in RNA capping, a critical modification of messenger RNA (mRNA) that influences mRNA stability and translation efficiency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 5’-(trihydrogen diphosphate), 7-methyl-, inner salt typically involves the methylation of guanosine derivatives followed by phosphorylation. The process often requires specific catalysts and controlled conditions to ensure the correct attachment of phosphate groups and methylation at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors to maintain precise reaction conditions. The process includes steps such as purification and crystallization to achieve high purity levels required for research and pharmaceutical applications .
Types of Reactions:
Oxidation: Guanosine 5’-(trihydrogen diphosphate), 7-methyl-, inner salt can undergo oxidation reactions, which may alter its functional groups and affect its biochemical properties.
Reduction: Reduction reactions can modify the compound’s structure, potentially impacting its activity in biological systems.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce various methylated or alkylated guanosine compounds .
Applications De Recherche Scientifique
Guanosine 5’-(trihydrogen diphosphate), 7-methyl-, inner salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of nucleotides and nucleotide analogs.
Biology: Plays a crucial role in studying RNA capping and its effects on gene expression.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical research tool
Mécanisme D'action
The compound exerts its effects primarily through its involvement in RNA capping. The methylation of the guanosine moiety is essential for the stability and proper functioning of mRNA. This modification protects mRNA from degradation and enhances its translation efficiency by facilitating the binding of ribosomes . The molecular targets include various enzymes involved in the capping process, such as guanine-N7 methyltransferase .
Comparaison Avec Des Composés Similaires
Guanosine 5’-diphosphate: Another guanosine derivative involved in cellular signaling and metabolism.
7-Methylguanosine: A related compound that also participates in RNA capping but lacks the additional phosphate groups.
Guanosine 5’-triphosphate: A precursor in the synthesis of RNA and a substrate for various enzymes
Uniqueness: Guanosine 5’-(trihydrogen diphosphate), 7-methyl-, inner salt is unique due to its specific methylation and phosphorylation pattern, which is crucial for its role in RNA capping. This distinct structure allows it to interact with specific enzymes and participate in essential biochemical processes .
Propriétés
Numéro CAS |
26467-11-8 |
|---|---|
Formule moléculaire |
C11H17N5O11P2 |
Poids moléculaire |
457.23 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |
InChI |
InChI=1S/C11H17N5O11P2/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H5-,12,13,14,19,20,21,22,23,24)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
SBASPRRECYVBRF-KQYNXXCUSA-N |
SMILES isomérique |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)O)O)O |
SMILES canonique |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


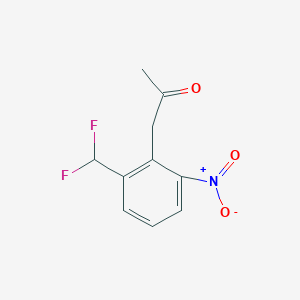
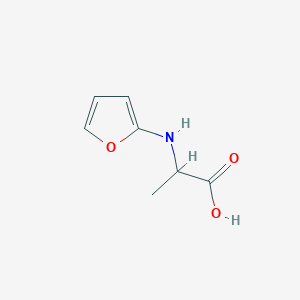

![(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073926.png)

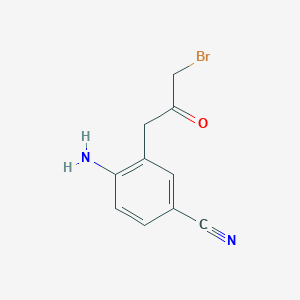
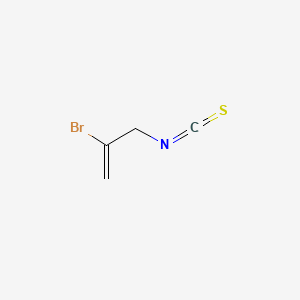
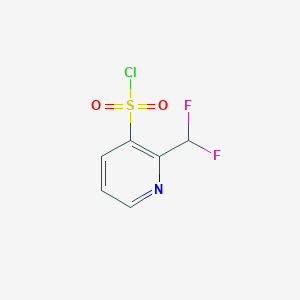
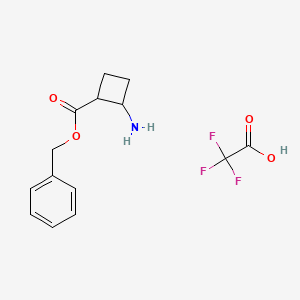
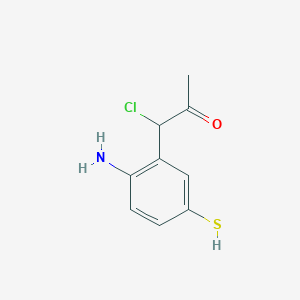
![1-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-2,2,2-trifluoroethanone](/img/structure/B14073963.png)
